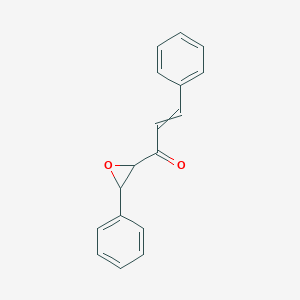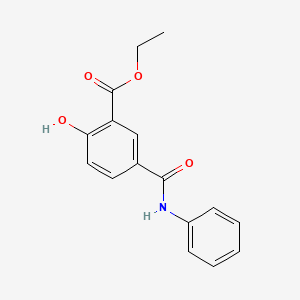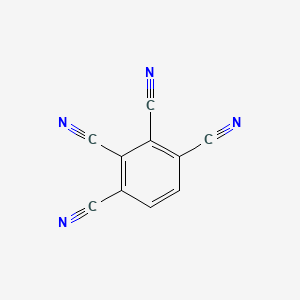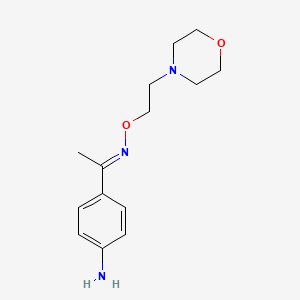
ACETOPHENONE, p-AMINO-, O-(2-MORPHOLINOETHYL)OXIME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime is an organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of an amino group, an acetophenone moiety, and a morpholinoethyl oxime group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminoacetophenone O-(2-morpholinoethyl)oxime typically involves the reaction of 4’-aminoacetophenone with 2-(morpholino)ethylamine in the presence of an appropriate oxime-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxime bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 4’-Aminoacetophenone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Aminoacetophenone: A precursor to 4’-Aminoacetophenone O-(2-morpholinoethyl)oxime, used in similar applications.
4’-Nitroacetophenone: Another acetophenone derivative with different functional groups and reactivity.
4’-Bromoacetophenone: Similar structure but with a bromine substituent, leading to different chemical properties.
Uniqueness
4’-Aminoacetophenone O-(2-morpholinoethyl)oxime is unique due to the presence of the morpholinoethyl oxime group, which imparts distinct chemical and biological properties. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
特性
CAS番号 |
38063-87-5 |
|---|---|
分子式 |
C14H21N3O2 |
分子量 |
263.34 g/mol |
IUPAC名 |
4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]aniline |
InChI |
InChI=1S/C14H21N3O2/c1-12(13-2-4-14(15)5-3-13)16-19-11-8-17-6-9-18-10-7-17/h2-5H,6-11,15H2,1H3/b16-12+ |
InChIキー |
XXGCRZMFOHSTLV-FOWTUZBSSA-N |
異性体SMILES |
C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)N |
正規SMILES |
CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


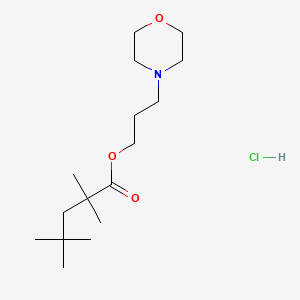
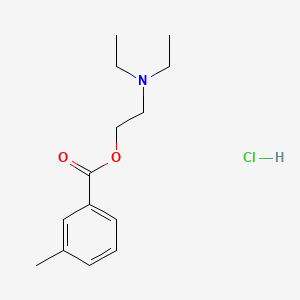
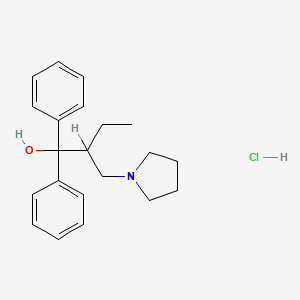
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
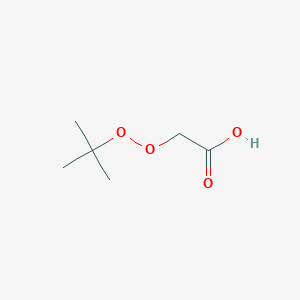
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
